molecular formula C25H48O2 B076728 Isopropyl (Z)-docos-13-enoate CAS No. 10507-50-3

Isopropyl (Z)-docos-13-enoate

Cat. No. B076728
CAS RN: 10507-50-3
M. Wt: 380.6 g/mol
InChI Key: LSVOEQJPCKJJLA-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (Z)-docos-13-enoate is a long-chain fatty acid ester that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of Isopropyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and growth factors. It has also been suggested that its moisturizing and anti-aging properties may be due to its ability to improve the skin barrier function and stimulate collagen synthesis.

Biochemical And Physiological Effects

Isopropyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit cancer cell growth, improve skin hydration, and reduce the appearance of wrinkles. It has also been shown to have antimicrobial properties against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

Isopropyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Isopropyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to determine its toxicity and safety for use in humans.

Synthesis Methods

Isopropyl (Z)-docos-13-enoate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isopropyl alcohol with docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the esterification of isopropyl alcohol with docos-13-enoic acid. Both methods have been used to synthesize Isopropyl (Z)-docos-13-enoate with high yields and purity.

Scientific Research Applications

Isopropyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, Isopropyl (Z)-docos-13-enoate has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the cosmetics industry, Isopropyl (Z)-docos-13-enoate has been studied for its moisturizing and anti-aging properties. It has been shown to improve skin hydration and reduce the appearance of wrinkles. In the food industry, Isopropyl (Z)-docos-13-enoate has been studied as a food additive and flavoring agent.

properties

CAS RN

10507-50-3

Product Name

Isopropyl (Z)-docos-13-enoate

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

propan-2-yl (Z)-docos-13-enoate

InChI

InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h11-12,24H,4-10,13-23H2,1-3H3/b12-11-

InChI Key

LSVOEQJPCKJJLA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(C)C

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C

Other CAS RN

10507-50-3

Origin of Product

United States

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